
2-Chloro-9-(tetrahydropyran-2-yl)adenine
Descripción general
Descripción
“2-Chloro-9-(tetrahydropyran-2-yl)adenine” is a chemical compound with the molecular formula C10H12ClN5O . It has a molecular weight of 253.69 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Chloro-9-(tetrahydropyran-2-yl)adenine” is 1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) .
Physical And Chemical Properties Analysis
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Aplicaciones Científicas De Investigación
Cytokinin Activity
2-Chloro-9-(tetrahydropyran-2-yl)adenine derivatives have been researched for their cytokinin activities. Cytokinins are a class of plant hormones that promote cell division in plant roots and shoots. A study by Young and Letham (1969) in "Phytochemistry" explored the synthesis of 6-(substituted amino)-9-(tetrahydropyran-2-yl)purines, demonstrating a new method of producing these compounds from adenine, and reported their cytokinin activities (Young & Letham, 1969).
Fluorescence Probing in Biochemistry
2-Aminopurine, an isomer of adenine, is used as a fluorescent probe in DNA and RNA research due to its sensitivity to local environmental changes. Lobsiger et al. (2014) in "Nature Chemistry" showed the significance of microhydration in enhancing the fluorescence of 2-aminopurine, highlighting its utility in biochemical assays for understanding DNA and RNA structures (Lobsiger et al., 2014).
Synthesis of Novel Isonucleosides
Silva et al. (2013) in the "Journal of Molecular Structure" discussed the stereospecific synthesis of novel tetrahydropyran adenine isonucleosides. These compounds have shown potential as GPCR ligands, kinase inhibitors, and enzyme inhibitors, suggesting their relevance in antiviral and anticancer research (Silva et al., 2013).
DNA Structure and Dynamics Probing
2-Aminopurine is also used to probe the structure and dynamics of DNA. A study by Rachofsky et al. (2001) in "Biochemistry" investigated the effects of environmental factors like hydrogen bonding and solvent polarity on the fluorescence of 2-aminopurine, offering insights into DNA-protein interactions and DNA conformational changes (Rachofsky et al., 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-chloro-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHATATVLOKVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509617 | |
| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-(tetrahydropyran-2-yl)adenine | |
CAS RN |
77111-77-4 | |
| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

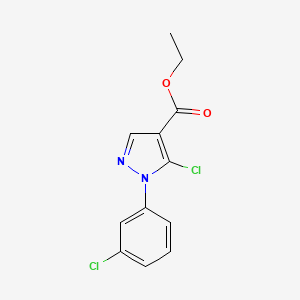
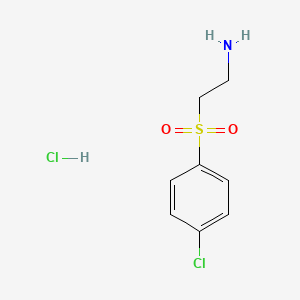
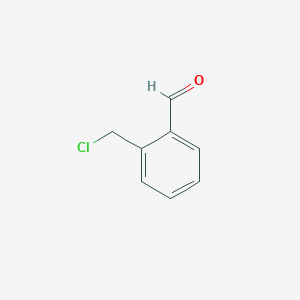

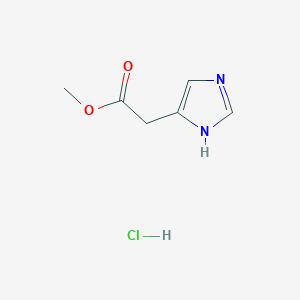

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)
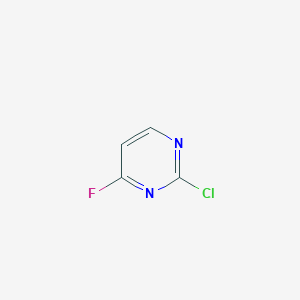




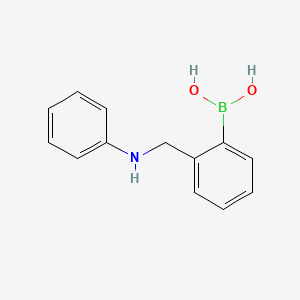
![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)